![molecular formula C12H9N3O B2954595 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 161922-05-0](/img/structure/B2954595.png)
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
“1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of “1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” is characterized by the presence of a pyridine ring attached to a benzimidazole ring. This unique structure contributes to its versatility and potential for various applications .Chemical Reactions Analysis
The chemical reactions involving “1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” are diverse and can include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Scientific Research Applications
Luminescent Materials
Imidazo[1,5-a]pyridine derivatives, which are similar to your compound, have been used in the development of luminescent materials . Their unique chemical structure and versatility, along with their optical behaviors, make them suitable for this application .
Optoelectronic Devices
These compounds have also found use in the creation of optoelectronic devices . Their unique properties make them ideal for use in these high-tech applications .
Sensors
The compound’s unique properties have led to its use in the development of sensors . These sensors can be used in a variety of fields, from environmental monitoring to medical diagnostics .
Anticancer Drugs
Research has shown that these compounds have potential in the pharmaceutical field, particularly as anticancer drugs . Their unique structure allows them to interact with cancer cells in ways that can inhibit growth and proliferation .
Confocal Microscopy and Imaging
The compound’s luminescent properties make it useful in confocal microscopy and imaging . This allows for better visualization of biological samples, improving the accuracy and efficiency of these techniques .
Antimicrobial Agents
A study has synthesized a novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which have shown significant antimicrobial activity . These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans .
Antitubercular Agents
In another study, derivatives of the compound were synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities . One of the derivatives showed significant antitubercular activity .
Antioxidant Agents
The same study also found that one of the derivatives exhibited better antioxidant activities compared to ascorbic acid . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress .
Future Directions
Given the potential of imidazo[1,5-a]pyridine derivatives in various research areas, future directions could include further exploration of their chemical properties, potential applications, and mechanisms of action . Additionally, more research could be conducted to understand their safety profile and potential hazards.
properties
IUPAC Name |
3-pyridin-3-yl-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9/h1-8H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHFMWYEVYEBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
161922-05-0 | |
Record name | 1-(pyridin-3-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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